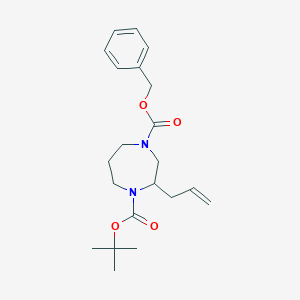
4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by its unique structure, which includes benzyl, tert-butyl, and allyl groups attached to the diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or diacid under acidic or basic conditions.
Introduction of Benzyl and Allyl Groups: The benzyl and allyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and allyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionalities. This can be achieved using tert-butyl chloroformate or tert-butyl bromoacetate. Deprotection steps may involve acidic or basic hydrolysis to remove the protecting groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, OsO4
Reducing Agents: Pd/C, hydrogen gas
Bases: Sodium hydride, potassium carbonate
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products
Epoxides: Formed from the oxidation of the allyl group
Diols: Formed from the oxidation of the allyl group
Methyl Derivatives: Formed from the reduction of the benzyl group
Applications De Recherche Scientifique
4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays. Its ability to interact with proteins and enzymes makes it a valuable tool in studying biological processes.
Medicine: Explored for its potential therapeutic applications. Compounds with diazepane rings have shown promise in the development of pharmaceuticals for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for industrial applications.
Mécanisme D'action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzyl and allyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate: Similar structure but with an ethyl group instead of an allyl group.
®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Contains a hydroxymethyl group instead of an allyl group.
Uniqueness
4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The combination of benzyl, tert-butyl, and allyl groups in the diazepane ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H30N2O4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl 2-prop-2-enyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-5-10-18-15-22(19(24)26-16-17-11-7-6-8-12-17)13-9-14-23(18)20(25)27-21(2,3)4/h5-8,11-12,18H,1,9-10,13-16H2,2-4H3 |
Clé InChI |
GHPKDBBJZDTHCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CC1CC=C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



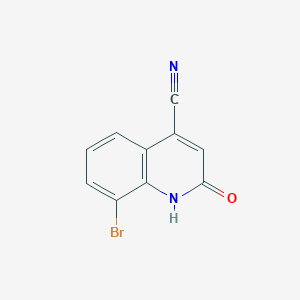
![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)


![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
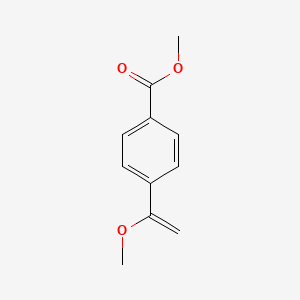
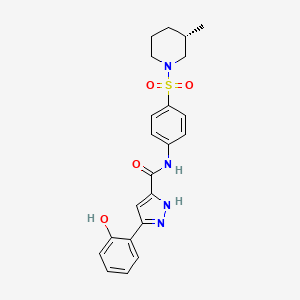


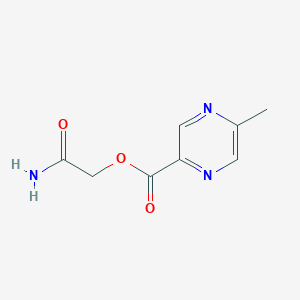
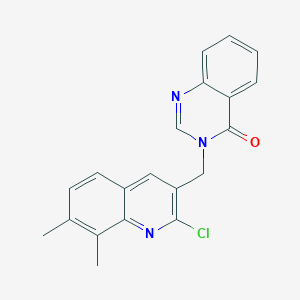

![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
